molecular formula C9H13NS2 B12948056 N-((4-Methylthiophen-3-yl)methyl)thietan-3-amine

N-((4-Methylthiophen-3-yl)methyl)thietan-3-amine

Cat. No.: B12948056
M. Wt: 199.3 g/mol
InChI Key: TVUDSYCCBMVWDN-UHFFFAOYSA-N
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Description

N-((4-Methylthiophen-3-yl)methyl)thietan-3-amine is a compound that features a thietan-3-amine core with a 4-methylthiophen-3-ylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-Methylthiophen-3-yl)methyl)thietan-3-amine typically involves the reaction of 4-methylthiophen-3-ylmethyl halide with thietan-3-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-((4-Methylthiophen-3-yl)methyl)thietan-3-amine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thietan ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding thiols or amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to introduce halides, which can then be substituted by nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-((4-Methylthiophen-3-yl)methyl)thietan-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-((4-Methylthiophen-3-yl)methyl)thietan-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. Additionally, the compound’s unique structure allows it to interact with multiple pathways, potentially leading to a range of biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thietan-3-amine: The core structure without the 4-methylthiophen-3-ylmethyl substituent.

    4-Methylthiophen-3-ylmethylamine: Lacks the thietan ring but contains the 4-methylthiophen-3-ylmethyl group.

    Thietane derivatives: Compounds with similar thietane rings but different substituents.

Uniqueness

N-((4-Methylthiophen-3-yl)methyl)thietan-3-amine is unique due to the combination of the thietan ring and the 4-methylthiophen-3-ylmethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H13NS2

Molecular Weight

199.3 g/mol

IUPAC Name

N-[(4-methylthiophen-3-yl)methyl]thietan-3-amine

InChI

InChI=1S/C9H13NS2/c1-7-3-11-4-8(7)2-10-9-5-12-6-9/h3-4,9-10H,2,5-6H2,1H3

InChI Key

TVUDSYCCBMVWDN-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC=C1CNC2CSC2

Origin of Product

United States

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